RKI-1447 is an inhibitor of the Rho-associated kinases ROCK1 and 2 (IC50s = 14.5 and 6.2 nM, respectively) that functions by binding to the ATP binding site of the kinase. In cancer cells, RKI-1447 at a concentration of 100 nM has been found to suppress the activation of ROCK substrates myosin light chain (MLC)-2 and the MLC phosphatase PP1 regulatory subunit MYPT1 without effect on the phosphorylation of Akt, MEK, or S6 kinase. Furthermore, it can prevent ROCK-mediated migration, invasion, and anchorage-independent growth of MDA-MB-231 breast cancer cells (IC50 = 709 nM). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif. RKI-1447 suppressed phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells.
Related Compounds
Compound Description: This compound was investigated for its potential as an anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agent. [] Molecular docking studies highlighted its strong binding affinity to specific MRSA proteins. []
Relevance: This compound, like the target compound 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, contains a thiazole ring. This shared structural motif suggests potential similarities in their chemical properties and biological activities. []
Compound Description: This compound is a prodrug that is metabolized in vivo to its active diacid form, SR 121566. [] SR 121566 acts as a potent and long-acting non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa, demonstrating significant antithrombotic activity. []
Relevance: Both SR 121787 and the target compound, 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, share the 1,3-thiazole-2-yl moiety as a central structural element. [] This structural similarity implies potential commonalities in their chemical reactivity and biological profiles.
Compound Description: This series of Mannich base derivatives exhibited promising antimicrobial and anti-mycobacterial activities. [] Particularly, derivative 1c displayed encouraging anti-tubercular activity against Mycobacterium tuberculosis H37Ra. []
Relevance: While not structurally identical, this series of compounds shares the pyridine-4-yl and thiazole moieties present in 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea. [] The incorporation of these moieties into various heterocyclic systems highlights their potential significance in developing bioactive compounds.
Compound Description: This series of compounds was synthesized and evaluated for anti-tuberculosis and antioxidant activities. [] Notably, compound 4d showed excellent anti-TB activity, while compounds 4b and 4c exhibited promising antioxidant activity. []
Relevance: Although not structurally identical, this group of compounds and 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea both feature a pyridin-4-yl group within their structures. [] This shared feature suggests that the pyridin-4-yl moiety might contribute to potential biological activities.
Compound Description: This series of quinazolin-4-ones were designed as potential anticancer agents. [] Molecular docking studies using the HT-29 human colorectal adenocarcinoma cell line identified compounds 5Dh8, 5DF6, 5Db2, and 5Di9 as exhibiting promising anticancer activity. []
Relevance: These compounds share the thiazole and pyridine moieties with 1-(3-hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea. [] Although the pyridine attachment point differs slightly (pyridin-3-yl vs. pyridin-4-yl), the presence of these common heterocycles highlights their potential role in biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PS432 is an allosteric inhibitor of atypical PKCs. It has been shown to target the PIF-pocket and significantly reduce tumor growth without side effects in mouse xenograft model.